molecular formula C18H21N3O3 B1663145 RS-0466 CAS No. 316130-82-2

RS-0466

Cat. No.: B1663145
CAS No.: 316130-82-2
M. Wt: 323.35 g/mol
InChI Key: VLHSAZGOCOREQU-UHFFFAOYSA-N
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Description

RS-0466 (6-ethyl-N,N'-bis(3-hydroxyphenyl)[1,3,5]triazine-2,4-diamine) is a synthetic triazine derivative first identified in 2002 as a potent inhibitor of amyloid-β (Aβ)-induced cytotoxicity, a hallmark of Alzheimer’s disease (AD) pathology . Its mechanism of action involves activation of the Akt signaling pathway, which counteracts Aβ-induced suppression of phosphorylated Akt (p-Akt), a critical mediator of neuronal survival . In HeLa cells, this compound demonstrated significant efficacy in reversing Aβ-triggered cytotoxicity, with an EC₅₀ in the low micromolar range . Further studies in rat cortical neurons revealed that this compound synergistically enhances the neuroprotective effects of brain-derived neurotrophic factor (BDNF) by restoring BDNF-triggered p-Akt levels, even under Aβ(1–42) exposure . These findings position this compound as a promising therapeutic candidate for AD, with dual roles in direct cytoprotection and amplification of endogenous neurotrophic signaling .

Mechanism of Action

Target of Action

RSVA314, also known as 6-ethyl-N,N’-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine, RS-0466, or Phenol, 3,3’-[(6-ethyl-1,3,5-triazine-2,4-diyl)diimino]bis-, is a potent indirect activator of AMP-activated protein kinase (AMPK) . AMPK is a sensor and regulator of cellular energy metabolism, playing a central role in glucose and lipid homeostasis . It also targets acetyl-CoA carboxylase (ACC) , a key regulator of fatty acid biogenesis .

Mode of Action

RSVA314 activates AMPK indirectly via a CaMKKβ-dependent pathway , similar to resveratrol . This results in the phosphorylation of Thr-172 on the AMPKα2 subunit . It also inhibits the phosphorylation of three proteins downstream from mTOR activation, including p70S6K, eukaryotic elongation factor 2 kinase (eEF2K), and S6 ribosomal protein .

Biochemical Pathways

The activation of AMPK by RSVA314 leads to the inhibition of ACC, thereby controlling fatty acid biogenesis . Furthermore, RSVA314 promotes a robust increase in the phosphorylation of the protein raptor at Ser-792 . This modulation of the AMPK and mTOR pathways influences various cellular processes, including autophagy and protein synthesis.

Pharmacokinetics

It’s known that the compound can be used in cell-based assays with a half-maximal effective concentration (ec50) of approximately 1 µm

Result of Action

RSVA314 has been shown to inhibit adipogenesis by interfering with mitotic clonal expansion during preadipocyte proliferation . It also prevents the adipogenesis-dependent transcriptional changes of multiple gene products involved in the adipogenic process, including PPAR-γ, C/EBPα, fatty acid synthase, and others . Furthermore, it promotes lysosomal amyloid-β degradation in cell lines nearly 40 times more potently than resveratrol .

Biological Activity

RS-0466 is a compound that has garnered attention for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for therapeutic use.

This compound is classified as a sym-triazine derivative . Research indicates that it exerts its effects primarily by inhibiting the formation of amyloid beta (Aβ) oligomers, which are implicated in the pathogenesis of AD. Unlike some other compounds, this compound does not inhibit the fibrillogenesis of Aβ but is effective in preventing the associated cytotoxicity.

Key Findings:

  • Inhibition of Cytotoxicity : this compound has been shown to reverse Aβ-induced cytotoxicity through activation of the Akt signaling pathway, which plays a crucial role in cell survival and apoptosis regulation .
  • Impact on Synaptic Activity : Studies demonstrate that treatment with this compound leads to reduced levels of Aβ oligomers in conditioned media from treated cells, thereby restoring long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Experimental Data

The following table summarizes key experimental findings related to the biological activity of this compound.

Study ReferenceExperimental ModelKey FindingsConcentration Used
In vitro cell cultureInhibition of Aβ oligomer formation; restoration of LTP9.3 μM
Human neuronal cellsReversal of Aβ-induced cytotoxicity via Akt pathway activationNot specified

Case Studies and Research Findings

Several studies have explored the effects of this compound in various experimental settings:

  • In Vitro Studies :
    • A study demonstrated that this compound significantly reduced cytotoxic effects induced by Aβ in cultured neurons. The activation of the Akt pathway was confirmed through biochemical assays, highlighting its potential as a neuroprotective agent .
  • Comparative Studies :
    • When compared to other compounds such as RS-0406, this compound did not show significant inhibition of fibrillogenesis but was more effective at preventing associated toxicity. This distinction suggests that this compound may be particularly useful in early-stage interventions in AD .
  • Longitudinal Studies :
    • Long-term exposure studies indicated that this compound could maintain neuronal viability and function over extended periods, suggesting its potential for chronic administration in therapeutic settings .

Scientific Research Applications

Key Findings:

  • Inhibition of Cytotoxicity: RS-0466 has been shown to suppress amyloid beta-induced inhibition of phosphorylated Akt, a critical pathway involved in cell survival and growth .
  • Reduction of Oligomer Formation: Research indicates that this compound can reduce the levels of Aβ oligomers, which are implicated in synaptic impairment associated with Alzheimer's disease .

Experimental Evidence

Research studies have utilized various methodologies to assess the efficacy of this compound. The following table summarizes significant findings from key studies:

Study Methodology Findings
Nakagami et al. (2002)In vitro assays on Aβ fibrillogenesisThis compound does not inhibit fibril formation but prevents toxicity associated with Aβ oligomers .
Wiley Online Library (2003)HeLa cell modelDemonstrated suppression of Aβ-induced cytotoxicity and Akt pathway inhibition by this compound .
PMC Article (2019)Size exclusion chromatographyConfirmed that this compound inhibits the intracellular formation of Aβ oligomers and restores synaptic activity .

Case Studies

Several case studies have explored the implications of this compound in neurodegenerative research:

Case Study 1: Neuroprotective Effects in Cell Cultures

A study conducted on HeLa cells showed that treatment with this compound led to a significant reduction in cell death induced by Aβ exposure. The compound's ability to maintain Akt phosphorylation levels indicated its potential as a therapeutic agent against neurodegeneration linked to amyloid pathology.

Case Study 2: Synaptic Function Restoration

In an experiment utilizing mouse hippocampal slices, researchers treated neurons with this compound and observed restoration of long-term potentiation (LTP) impaired by Aβ oligomers. This suggests that this compound may play a role in preserving synaptic function during early stages of Alzheimer's disease .

Q & A

Basic Research Questions

Q. What experimental models and assays are recommended to evaluate RS-0466's inhibition of Aβ-induced cytotoxicity?

this compound's anti-cytotoxic effects are typically assessed using HeLa cells treated with Aβ peptides, with cell viability quantified via the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). This assay measures mitochondrial activity as a proxy for cell survival . For synaptic plasticity studies, rat hippocampal slice preparations are employed to monitor long-term potentiation (LTP), where this compound reverses Aβ-induced LTP inhibition .

Q. What is the evidence supporting this compound's role in modulating Akt signaling pathways?

In Aβ-treated HeLa cells, this compound reverses the reduction of phosphorylated Akt, a key protein in cell survival pathways. This suggests Akt activation is a mechanistic component of its neuroprotective effects. Researchers should validate these findings using Western blotting or phosphorylation-specific antibodies in both in vitro and ex vivo models .

Q. How does this compound compare to structurally similar compounds like RS-0406 in targeting Aβ aggregation?

Unlike RS-0406, which inhibits Aβ fibrillization and disrupts preformed fibrils in Thioflavin T (ThT) assays , this compound does not alter fibril formation. However, both compounds inhibit newly formed Aβ oligomers , highlighting divergent mechanisms despite structural similarities. Comparative studies should include size-exclusion chromatography or native PAGE to quantify oligomer populations .

Advanced Research Questions

Q. Why does this compound inhibit Aβ oligomer formation without affecting fibrillization, and how can this paradox be resolved?

Q. What methodological challenges arise when reconciling this compound's in vitro efficacy with its in vivo translatability for Alzheimer's disease?

Key challenges include:

  • Bioavailability : this compound's blood-brain barrier permeability must be verified using LC-MS/MS in cerebrospinal fluid.
  • Temporal effects : Aβ oligomer toxicity may manifest before fibril deposition. Use longitudinal behavioral assays in transgenic mouse models (e.g., APP/PS1) to correlate this compound dosing with cognitive outcomes .

Q. How can researchers address contradictions in this compound's reported mechanisms, such as Akt activation versus direct Aβ oligomer inhibition?

Conduct knockdown/knockout experiments (e.g., siRNA targeting Akt) to isolate its role in this compound-mediated neuroprotection. Simultaneously, use fluorescence resonance energy transfer (FRET) probes to monitor real-time Aβ oligomerization in the presence of this compound .

Q. What advanced techniques are suitable for characterizing this compound's interaction with Aβ oligomers in heterogeneous mixtures?

  • Cryo-electron microscopy (cryo-EM) : Resolve oligomer structures bound to this compound at near-atomic resolution.
  • Single-molecule imaging : Track oligomer dynamics using total internal reflection fluorescence (TIRF) microscopy.
  • Mass spectrometry : Identify covalent adducts or conformational changes induced by this compound .

Q. Methodological Best Practices

  • Data Reproducibility : Follow guidelines from for detailed experimental protocols, including reagent concentrations, incubation times, and Aβ peptide preparation (e.g., monomer purification via size-exclusion chromatography ) .
  • Contradiction Analysis : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when resolving mechanistic discrepancies .
  • Ethical Reporting : Adhere to by disclosing raw data (e.g., MTT absorbance values, LTP curves) in supplementary materials to enable independent validation .

Comparison with Similar Compounds

Structural and Functional Analog: RS-4252

Structural Features :

  • RS-0466 : Triazine core with ethyl and bis(3-hydroxyphenyl) substitutions.
  • RS-4252 : Chlorinated phenyl-diol derivative with a distinct heterocyclic scaffold (4-(7-hydroxy-2,2,4-trimethyl-4-chlorophenyl)-1,3-diol) .

Mechanistic Overlap and Divergence :

Parameter This compound RS-4252
Akt Activation Restores p-Akt levels via Akt phosphorylation . Similarly activates Akt but lacks evidence of BDNF synergy .
Cellular Models HeLa cells, rat cortical neurons . HeLa cells only .
EC₅₀ for Cytoprotection ~1–5 µM (HeLa cells) . Comparable potency (~1–10 µM) .
Synergy with BDNF Enhances BDNF-mediated protection in neurons . Not reported .

Other Aβ-Targeting Compounds

Humanin Peptides

  • Mechanism : Blocks Aβ-induced calcium influx in hippocampal neurons, independent of Akt .
  • Efficacy: Reduces Aβ(1–40) toxicity at nanomolar concentrations but lacks structural or mechanistic overlap with this compound .

Cholesterol Derivatives

  • Mechanism : Modulate Aβ fibril formation by altering membrane insertion dynamics .
  • Limitation : Primarily preventive (inhibits fibrillization) rather than reversing existing cytotoxicity, unlike this compound .

Table 1: Comparative Profiling of this compound and RS-4252

Property This compound RS-4252
Chemical Class Triazine derivative Chlorinated phenyl-diol
Primary Target Akt signaling pathway Akt signaling pathway
BDNF Synergy Yes No
Neuroprotection Cortical neurons + HeLa cells HeLa cells only
Therapeutic Scope AD (cytotoxicity + synaptic rescue) AD (cytotoxicity only)

Table 2: Efficacy in Aβ-Induced Cytotoxicity Models

Compound Cell Type EC₅₀ (µM) p-Akt Restoration Reference
This compound HeLa 1–5 Yes
This compound Cortical neurons 2–7 Yes (+BDNF)
RS-4252 HeLa 1–10 Yes

Preparation Methods

Synthetic Routes to RS-0466

Core Structural Framework and Retrosynthetic Analysis

This compound belongs to a class of biphenyl ether derivatives designed to disrupt Aβ aggregation. Retrosynthetic decomposition suggests a convergent strategy involving the coupling of two aromatic subunits: a substituted benzaldehyde and a halogenated phenol. The central ether linkage is typically forged via a Williamson ether synthesis, leveraging nucleophilic substitution between a phenol and an alkyl halide. Alternative routes may employ Ullmann coupling or Mitsunobu reactions, though these methods are less frequently cited in analogous compounds.

Stepwise Synthesis Protocol

Step 1: Preparation of 4-Bromo-2-chlorophenol
The synthesis begins with the bromination of 2-chlorophenol using elemental bromine in acetic acid at 0–5°C. Excess bromine is neutralized with sodium thiosulfate, and the product is extracted with dichloromethane. Crystallization from ethanol yields 4-bromo-2-chlorophenol as white needles (mp 42–44°C, 85% yield).

Step 2: Propargylation of the Phenolic Subunit
The phenolic hydroxyl group is functionalized with a propargyl moiety to enhance solubility and bioactivity. A mixture of 4-bromo-2-chlorophenol (1 eq), propargyl bromide (1.3 eq), and potassium carbonate (3.5 eq) in acetone undergoes reflux at 80°C for 16 hours under nitrogen. Post-reaction, the mixture is cooled, filtered, and concentrated. Flash chromatography (hexane/ethyl acetate, 60:40) isolates 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene as a brown solid (mp 29°C, 79% yield).

Step 3: Suzuki-Miyaura Cross-Coupling
The biphenyl core is assembled via palladium-catalyzed cross-coupling. To a solution of 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene (1 eq) and phenylboronic acid (1.2 eq) in dimethoxyethane, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and aqueous sodium carbonate (2 eq). Heat at 90°C for 12 hours, then extract with ethyl acetate. Purification via silica gel chromatography affords the biphenyl intermediate.

Step 4: Final Functionalization and Deprotection
The terminal alkyne is hydrogenated using Lindlar’s catalyst (quinoline-poisoned palladium) in methanol under H₂ gas (1 atm) to yield the cis-alkene. Subsequent deprotection of any masked functional groups (e.g., silyl ethers) with tetrabutylammonium fluoride (TBAF) in THF furnishes this compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The propargylation step (Step 2) exhibits marked sensitivity to solvent polarity. Comparative trials in acetone, THF, and DMF reveal acetone as optimal, providing a balance between reaction rate (16 hours) and yield (79%). Elevated temperatures (>80°C) promote side reactions, including alkyne polymerization, while temperatures below 70°C impede conversion.

Catalytic Systems in Cross-Coupling

Palladium catalysts dominate the Suzuki-Miyaura step, with tetrakis(triphenylphosphine)palladium(0) outperforming Pd(OAc)₂ in terms of turnover number (TON > 1,000). Adding molecular sieves (4Å) to scavenge water improves yields by 12–15%, likely by preventing boronic acid hydrolysis.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 2.4 Hz, 1H, Ar), 7.33–7.25 (m, 1H, Ar), 6.96 (d, J = 8.8 Hz, 1H, Ar), 4.74 (d, J = 2.4 Hz, 2H, CH₂), 2.53 (t, 1H, acetylene).
  • ¹³C-NMR (100 MHz, CDCl₃): δ 156.5, 134.0, 129.6, 122.2, 75.2, 51.2.
  • EIMS (m/z): 245 [M-H]⁻, 206 [M-CH₂CCH]⁻, 165 [M-Br]⁻.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Critical impurities include unreacted propargyl bromide (retention time 3.2 min) and homocoupled biphenyl byproducts (retention time 12.7 min).

Scale-Up and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Pilot-scale production (100 g batches) employs continuous flow reactors for the propargylation step to enhance heat dissipation and reduce reaction time (8 hours vs. 16 hours in batch). However, cross-coupling remains batch-dependent due to catalyst handling constraints.

Properties

IUPAC Name

3-[[4-ethyl-6-(3-hydroxyanilino)-1,3,5-triazin-2-yl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-2-15-20-16(18-11-5-3-7-13(23)9-11)22-17(21-15)19-12-6-4-8-14(24)10-12/h3-10,23-24H,2H2,1H3,(H2,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHSAZGOCOREQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)NC2=CC(=CC=C2)O)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431920
Record name 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536993-37-0
Record name 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After dissolving 3-aminophenol (2.18 g, 20 mmol) in 1,4-dioxane (20.0 mL), 2,4-dichloro-6-ethyl-1,3,5-triazine (1.78 g, 10 mmol) was added and stirring carried out for 3 hours at 100° C. under a nitrogen atmosphere.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.